methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chloro substituent
Preparation Methods
The synthesis of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the chromenone core: The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.
Final coupling and esterification: The final step involves coupling the benzodioxole and chromenone intermediates, followed by esterification to form the methyl ester.
Chemical Reactions Analysis
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Additionally, the chromenone core may participate in redox reactions, influencing cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
1,3-Benzodioxole: This compound shares the benzodioxole moiety but lacks the chromenone core and chloro substituent.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains the benzodioxole moiety and an amine group, but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This article summarizes current research findings, including case studies and data tables that illustrate the compound's biological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C25H27ClO6
- Molecular Weight : 515.0 g/mol
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound. A notable study found that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Caspase activation |
A549 (Lung) | 20 | Bcl-2 downregulation |
HeLa (Cervical) | 12 | Apoptosis induction via mitochondrial pathway |
3. Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens. In a recent study, it was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 32 | Gram-negative |
Pseudomonas aeruginosa | 64 | Gram-negative |
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled animal study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group .
Case Study 2: Anticancer Efficacy in Xenograft Models
A xenograft model using human breast cancer cells was employed to evaluate the in vivo efficacy of the compound. Mice treated with methyl {7-[...]} exhibited a marked decrease in tumor volume after four weeks of treatment compared to untreated controls .
Properties
Molecular Formula |
C21H17ClO7 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
methyl 2-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H17ClO7/c1-11-14-4-3-13(6-17(14)29-21(24)15(11)7-20(23)25-2)26-9-12-5-18-19(8-16(12)22)28-10-27-18/h3-6,8H,7,9-10H2,1-2H3 |
InChI Key |
SGGLTPMHLBOCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CC(=O)OC |
Origin of Product |
United States |
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